In Vitro Cytotoxicity of DM3-SMe vs. DM1-SMe and Maytansine
DM3-SMe, the capped mixed disulfide form of DM3 used for in vitro assessment, exhibits picomolar cytotoxic potency with an IC50 of 0.0011 nM [1]. In contrast, DM1-SMe (the analogous capped form of DM1) demonstrates IC50 values ranging from 0.003 to 0.01 nM across a panel of human tumor cell lines , representing an approximate 3- to 9-fold lower potency than DM3-SMe. The parent compound maytansine is even less potent, with DM1-SMe being 3- to 10-fold more potent than maytansine .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.0011 nM (DM3-SMe) |
| Comparator Or Baseline | 0.003–0.01 nM (DM1-SMe); maytansine (baseline for fold-difference) |
| Quantified Difference | DM3-SMe is approximately 3- to 9-fold more potent than DM1-SMe |
| Conditions | In vitro cytotoxicity assay; human tumor cell line panel |
Why This Matters
Lower IC50 indicates higher intrinsic potency, enabling lower DAR requirements or reduced dosing while maintaining efficacy, which is a critical procurement consideration when optimizing ADC therapeutic index.
- [1] GLPBIO. DM3-SMe Product Information. CAS 796073-70-6. View Source
